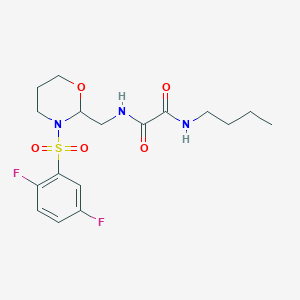

N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

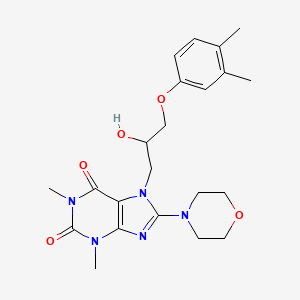

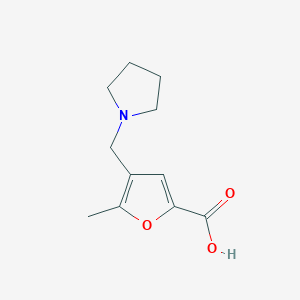

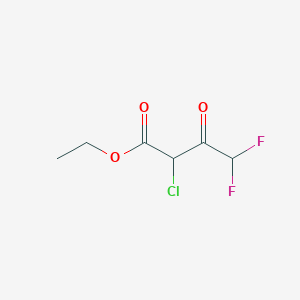

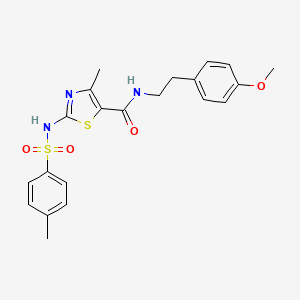

N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23F2N3O5S and its molecular weight is 419.44. The purity is usually 95%.

BenchChem offers high-quality N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Ionic liquids and sulfone-based electrolytes have shown promise in enhancing the performance of lithium-ion batteries, particularly at elevated temperatures. Studies like those conducted by Dong et al. (2018) investigate safe ionic liquid-sulfolane/LiDFOB electrolytes for high-voltage lithium-ion batteries, highlighting their thermal stability and low flammability, making them suitable for use in high-voltage applications at elevated temperatures (Dong et al., 2018).

Polymerization and Biocompatibility

The polymerization of 2-oxazolines initiated by perfluoroalkanesulfoneimides, as explored by Hayashi and Takasu (2015), demonstrates the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s. This research contributes to the development of materials with potential applications in biomedical fields, such as coatings that are biocompatible and possibly bioactive when hybridized with materials like bioactive glass (Hayashi & Takasu, 2015).

Synthesis of Sulfinyl Containing Compounds

Research into the activation of sulfoxides bearing a tert-butyl group for the synthesis of a range of sulfinic acid amides and new sulfoxides presents innovative approaches to creating sulfinyl-containing compounds. Such studies contribute to organic synthesis methodologies, offering new pathways for the development of chemicals with varied applications (Wei & Sun, 2015).

Novel Synthetic Methods

The development of novel synthetic approaches for the creation of N-(2-carboxyphenyl)aryloxalmonoamides from specific oxiranes, as investigated by Mamedov et al. (2016), provides valuable insights into the synthesis of anthranilic acid derivatives and oxalamides. This method is significant for its operational simplicity and high yield, offering a new formula for the production of these compounds (Mamedov et al., 2016).

Electrolytes for Lithium-Ion Batteries

Studies on novel binary electrolytes combining ionic liquids with sulfones for lithium-ion batteries, such as those by Xiang et al. (2013), underscore the importance of improving lithium salts solvability, ionic conductivity, and electrode compatibility. The research demonstrates the potential for these electrolytes to enhance battery performance significantly, especially in terms of discharge capacity and cycling stability (Xiang et al., 2013).

Eigenschaften

IUPAC Name |

N-butyl-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F2N3O5S/c1-2-3-7-20-16(23)17(24)21-11-15-22(8-4-9-27-15)28(25,26)14-10-12(18)5-6-13(14)19/h5-6,10,15H,2-4,7-9,11H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVOCSJIHXMTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)

![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)

![N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2467281.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)